Superior In Vivo Antisecretory Potency: Oxmetidine vs. Cimetidine
In a clinical study involving 5 patients with duodenal ulcer disease, oxmetidine demonstrated significantly greater in vivo potency than cimetidine. The plasma concentration of oxmetidine required to achieve 50% inhibition (IC50) of gastric acid output was determined to be 0.50 μg/ml. This value indicated that oxmetidine is 2.5 times as potent as cimetidine on a weight basis [1].
| Evidence Dimension | In vivo antisecretory potency (IC50) |
|---|---|
| Target Compound Data | Plasma concentration for 50% inhibition: 0.50 μg/ml |
| Comparator Or Baseline | Cimetidine: IC50 plasma concentration of approximately 1.25 μg/ml (inferred from 2.5x potency) |
| Quantified Difference | Oxmetidine is 2.5 times more potent |
| Conditions | In vivo study in 5 patients with duodenal ulcer disease; constant i.v. infusion of impromidine to stimulate gastric acid secretion. |
Why This Matters
This superior in vivo potency quantifies oxmetidine's enhanced efficacy in reducing gastric acid secretion compared to the class progenitor, making it a relevant reference standard for assays requiring a more potent H2 antagonist.
- [1] Gugler R, Rohner HG, Somogyi AA. Gastric acid inhibition and oxmetidine kinetics in duodenal ulcer. Clin Pharmacol Ther. 1982 Apr;31(4):501-8. DOI: 10.1038/clpt.1982.67. View Source
